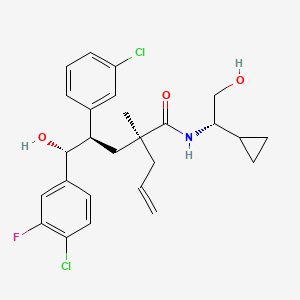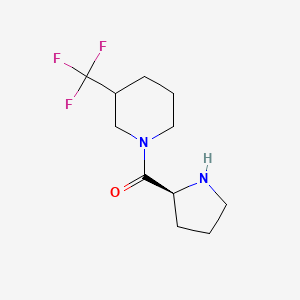![molecular formula C14H19NO3 B13349609 Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- CAS No. 826993-50-4](/img/structure/B13349609.png)
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is a heterocyclic organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The presence of the 2-methyl-1,3-dioxolan-2-yl group attached to the phenyl ring adds unique properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide.
Coupling Reaction: This intermediate is then subjected to a coupling reaction with morpholine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the 2-methyl-1,3-dioxolan-2-yl group, used widely in industrial applications.
Piperidine: Another six-membered heterocyclic amine, but lacks the ether oxygen, making it more nucleophilic.
Tetrahydrofuran (THF): A related ether compound, but without the amine group, used primarily as a solvent.
Uniqueness
Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- stands out due to its unique combination of amine and ether functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
826993-50-4 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-14(17-10-11-18-14)12-2-4-13(5-3-12)15-6-8-16-9-7-15/h2-5H,6-11H2,1H3 |
Clé InChI |
PVGYTTLBMYGLPW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


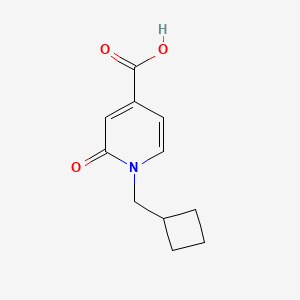

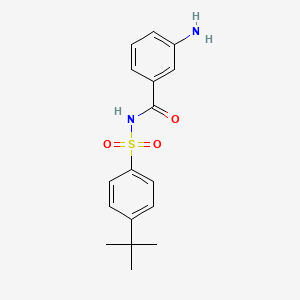
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
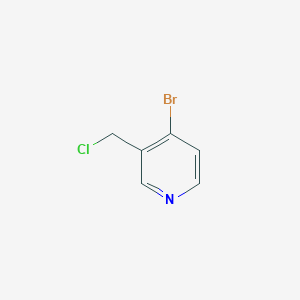
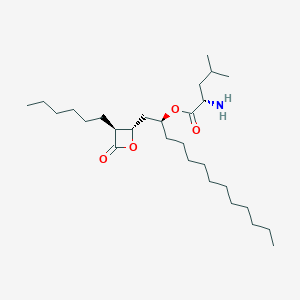
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)

